rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans
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Overview
Description
Rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans is an interesting compound with a complex molecular structure It belongs to the class of octahydropyrrolo[3,4-c]pyrroles, which are cyclic compounds containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans typically involves several steps:
Cyclization Reaction: : The starting materials undergo a cyclization reaction to form the pyrrole ring structure. This step often requires specific catalysts and controlled reaction conditions.
Functional Group Modification: : Introduction of the tert-butyl and carboxylate groups is achieved through functional group modification reactions, such as alkylation and esterification.
Purification: : The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high efficiency and yield. This may include:
Using large-scale reactors with precise temperature and pressure control.
Employing continuous flow chemistry techniques to streamline the synthesis process.
Implementing advanced purification methods to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions to form new functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to convert certain functional groups within the molecule.
Substitution: : The tert-butyl and carboxylate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with catalysts.
Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation may yield oxidized derivatives with additional functional groups.
Reduction could result in partially or fully reduced compounds.
Substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans is studied for its unique reactivity and potential as a building block for more complex molecules
Biology
The compound's biological applications include its potential as a bioactive molecule. Researchers investigate its interactions with biological targets, such as enzymes or receptors, to explore its therapeutic potential.
Medicine
In medicine, this compound is explored for its potential use as a drug candidate. Its unique structure and reactivity make it a promising candidate for drug discovery and development, targeting specific pathways or conditions.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and materials. Its functional groups allow for easy modification and incorporation into larger molecular frameworks, making it valuable in the production of advanced materials and chemical products.
Mechanism of Action
The mechanism by which rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans exerts its effects is still under investigation. its molecular targets and pathways often involve specific interactions with enzymes or receptors. The carboxylate group can form strong interactions with active sites of enzymes, while the tert-butyl group may influence the compound's binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, cis: : This is the cis isomer of the compound, differing in the spatial arrangement of its atoms.
tert-Butyl (3aS,6aR)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans: : This enantiomer has the opposite configuration at the chiral centers.
tert-Butyl (3aR,6aR)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans: : This diastereomer features a different configuration at one of the chiral centers.
Highlighting Uniqueness
Rac-tert-butyl (3aR,6aS)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, trans stands out due to its specific stereochemistry, which can influence its reactivity, binding affinity, and overall chemical behavior. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
2307784-14-9 |
---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.3 |
Purity |
95 |
Origin of Product |
United States |
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